

Cyclohexylammonium Fluoride: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Cyclohexylammonium fluoride	
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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **cyclohexylammonium fluoride**. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed properties with theoretical considerations and data from analogous compounds to offer a practical resource.

Core Physicochemical Properties

Cyclohexylammonium fluoride is the salt formed from the neutralization of the weak base cyclohexylamine with hydrofluoric acid. Its properties are influenced by both the cyclohexylammonium cation and the fluoride anion.

Table 1: Physicochemical Properties of Cyclohexylammonium Fluoride



Property	Value	Source/Comment
Molecular Formula	C ₆ H ₁₄ FN	[1][2][3]
Molecular Weight	119.18 g/mol	[1][2]
Appearance	White to off-white solid (predicted)	Based on typical amine salts.
Melting Point	Data not available	
Boiling Point	134.5 °C at 760 mmHg	[2] This is likely the boiling point of the parent amine, cyclohexylamine, as salts typically decompose at high temperatures rather than boil.
Flash Point	32.2 °C	[2] This value is also likely associated with the parent amine.
Solubility	Soluble in water.	The ionic nature of the salt promotes solubility in polar solvents. Quantitative data is not available.
pKa of Conjugate Acid	~10.6 (of cyclohexylammonium ion)	Based on the pKa of cyclohexylamine.

Synthesis

A detailed, experimentally validated protocol for the synthesis of **cyclohexylammonium fluoride** is not readily available in the reviewed literature. However, based on the general synthesis of amine hydrofluorides, a straightforward acid-base neutralization reaction can be proposed.

Proposed Experimental Protocol: Synthesis of Cyclohexylammonium Fluoride

Foundational & Exploratory





Disclaimer: This is a theoretical protocol based on general chemical principles and has not been extracted from a specific experimental source. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn, and the procedure should be conducted in a well-ventilated fume hood due to the high toxicity and corrosiveness of hydrofluoric acid.

Materials:

- Cyclohexylamine (C₆H₁₁NH₂)
- Hydrofluoric acid (HF), 48% aqueous solution
- Anhydrous diethyl ether or other suitable non-polar solvent
- Ice bath

Procedure:

- In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a chemically resistant flask (e.g., polyethylene or PTFE).
- The flask is cooled in an ice bath.
- An equimolar amount of 48% aqueous hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.
- The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.
- Upon addition of the hydrofluoric acid, a precipitate of cyclohexylammonium fluoride is expected to form.
- The reaction mixture is stirred for an additional 30 minutes in the ice bath to ensure complete reaction.
- The solid product is collected by filtration, washed with cold diethyl ether to remove any unreacted starting material, and dried under vacuum.



Diagram 1: Synthesis Workflow

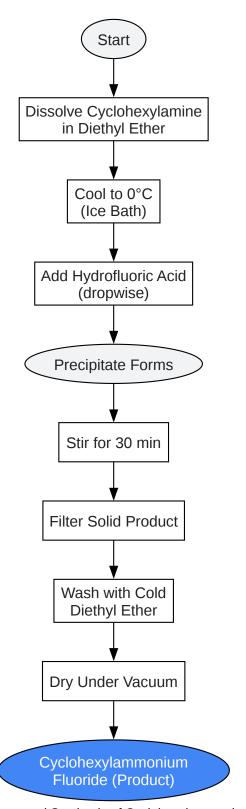


Diagram 1: Proposed Synthesis of Cyclohexylammonium Fluoride

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Proposed synthesis of Cyclohexylammonium Fluoride.

Spectral Data (Predicted)

No experimental spectra for **cyclohexylammonium fluoride** were found. The following are predictions based on the expected structure.

- ¹H NMR: The spectrum would show broad signals for the protons on the cyclohexane ring, likely in the range of 1-3 ppm. The protons of the ammonium group (-NH₃+) would likely appear as a broad singlet at a downfield chemical shift, and its position would be highly dependent on the solvent and concentration.
- 13C NMR: The spectrum would show signals for the carbons of the cyclohexane ring.
- 19F NMR: A single peak corresponding to the fluoride anion would be expected. Its chemical shift would be highly sensitive to the solvent and the nature of the counter-ion.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations of the ammonium group (typically broad and in the range of 3000-3300 cm⁻¹), C-H stretching of the cyclohexane ring (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Reactivity and Stability

- Reactivity: As a salt of a weak base and a weak acid, cyclohexylammonium fluoride is
 expected to react with both strong acids and strong bases.
 - With Strong Acids: The fluoride ion would be protonated to form hydrogen fluoride.
 - With Strong Bases: The cyclohexylammonium ion would be deprotonated to yield cyclohexylamine.
- Thermal Stability: Ammonium salts can decompose upon heating. While specific data for
 cyclohexylammonium fluoride is unavailable, it is likely to decompose at elevated
 temperatures, potentially yielding cyclohexylamine and hydrogen fluoride.

Diagram 2: Reactivity Profile



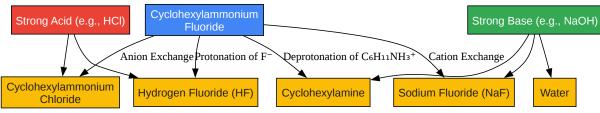


Diagram 2: Predicted Reactivity of Cyclohexylammonium Fluoride

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Predicted Reactivity of Cyclohexylammonium Fluoride.

Applications in Drug Development and Research

While there is no specific information on the use of **cyclohexylammonium fluoride** in drug development, its constituent parts and general class of compounds are relevant.

- Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.
- Role as a Fluorinating Agent: Amine hydrofluorides are known to be sources of nucleophilic fluoride and are used in various fluorination reactions. It is plausible that cyclohexylammonium fluoride could serve a similar purpose, although its efficacy compared to other commercially available fluorinating agents is unknown.
- Biological Activity of Quaternary Ammonium Compounds: While cyclohexylammonium is a
 primary ammonium ion, related quaternary ammonium compounds are known to possess
 antimicrobial properties. It is possible that cyclohexylammonium fluoride could exhibit
 some biological activity, but this has not been documented in the available literature.

Diagram 3: Potential Roles in a Drug Discovery Context



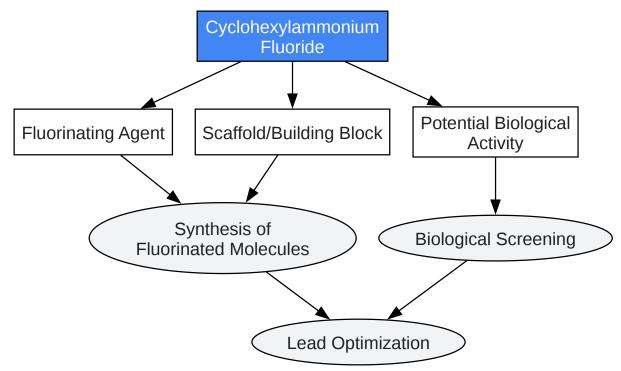


Diagram 3: Potential Roles in a Drug Discovery Context

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Potential Roles in a Drug Discovery Context.

Conclusion

Cyclohexylammonium fluoride is a simple amine salt with limited characterization in the scientific literature. While its basic chemical identity is established, a lack of detailed experimental data on its physicochemical properties, a validated synthetic protocol, and specific applications presents a knowledge gap. Researchers interested in this compound for applications such as a fluorinating agent or as a scaffold in medicinal chemistry would likely need to perform foundational characterization experiments. This guide serves as a starting point by consolidating the available information and providing a theoretical framework for its synthesis and reactivity.

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- To cite this document: BenchChem. [Cyclohexylammonium Fluoride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13757443#physicochemical-properties-of-cyclohexylammonium-fluoride]

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